molecular formula C30H46O7 B577335 Odoroside A CAS No. 12738-19-1

Odoroside A

Cat. No. B577335
CAS RN: 12738-19-1
M. Wt: 518.691
InChI Key: YBZZSZQZDODUAA-FNFYTULRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Odoroside A is a cardiac glycoside (CG) extracted from Nerium oleander . It is identified as the main glycoside in its category . It has significant anticancer activity and inhibits the activity of Na+/K±ATPase (NKA) .


Synthesis Analysis

Odoroside A is a natural product extracted from Nerium oleander . The nature of odoroside A, as well as its chemical structure, is quite similar to a well-known CG, ouabain .


Molecular Structure Analysis

Odoroside A possesses a steroid skeleton, a five-membered unsaturated lactone ring, and a sugar moiety as a common structure . It fits into the CG binding pocket on the α-subunit of NKA revealed by X-ray crystallography .


Chemical Reactions Analysis

Odoroside A inhibits the activity of NKA and shows significant anticancer activity . It has key interactions with Thr797 and Phe783 .


Physical And Chemical Properties Analysis

Odoroside A is a powder with a molecular formula of C30H46O7 and a molecular weight of 518.7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Anticancer Bioactivity in Colorectal Carcinoma

    Odoroside A (OA) significantly inhibits cellular ability and induces apoptosis in colorectal carcinoma (CRC) cells in a concentration-dependent manner. It causes cell cycle arrest and apoptosis through the ROS/p53 signaling pathway, making it a potential therapeutic agent against CRC without obvious side effects (Chen et al., 2019).

  • Inhibition of Invasion in Breast Cancer Cells

    Oleandrin and Odoroside A exhibit anticancer effects by inhibiting the invasion of metastatic and radiotherapy-resistant MDA-MB-231 breast cancer cells. They achieve this by reducing levels of certain transcription factors and enzymes, and by inhibiting the phospho-STAT-3 signaling pathway (Ko et al., 2018).

  • Mitotic Arrest in Lung Cancer Cells

    Odoroside A and B, isolated from Nerium oleander stems, show significant antiproliferative effects. Particularly, Odoroside B induces mitotic arrest of NCI-H460 lung cancer cells in the prophase stage (Qamar et al., 2017).

  • Blocking NF-kappaB-Inducible Protein Expression

    Odoroside A, along with ouabain, inhibits the expression of proteins induced by NF-kappaB by blocking Na+-dependent amino acid transport. This action is attributed to their ability to inhibit the ATP-hydrolyzing activity of Na+/K+-ATPase (Takada et al., 2009).

  • Application in Cancer Treatment

    An HPLC/MS/MS method has been developed to characterize and quantify cardiac glycosides like Odoroside in a patented-hot-water extract of Nerium oleander, called Anvirzel, used in cancer treatment (Wang et al., 2000).

  • Antitumor Effects on Leukemia Cells

    Odoroside A and its derivative induce apoptosis and autophagy in leukemia cells, particularly in HL60 cells, via the ROS/JNK pathway. This indicates their potential as antitumor agents against leukemia, especially acute myeloid leukemia (AML) (Hu et al., 2021).

Future Directions

Future research on Odoroside A should focus on identifying its useful applications, such as in drug development . This study provides the underlying framework to promote advanced research leading to the discovery of the useful applications of Odoroside A .

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22+,23-,24-,26+,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZZSZQZDODUAA-FNFYTULRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319113
Record name Odoroside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Odoroside A

CAS RN

12738-19-1
Record name Odoroside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12738-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Odoroside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012738191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Odoroside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
201
Citations
YS Ko, T Rugira, H Jin, SW Park, HJ Kim - International journal of …, 2018 - mdpi.com
… odoroside A are not well known. Therefore, in this study, we aimed to investigate the anticancer effects of oleandrin and odoroside A … Our results showed that oleandrin and odoroside A …
Number of citations: 43 www.mdpi.com
Y Takada, K Matsuo, H Ogura, L Bai, A Toki… - Biochemical …, 2009 - Elsevier
… by odoroside A together with the specific Na + /K + -ATPase inhibitor ouabain was further investigated. Odoroside A and … While odoroside A and ouabain had no inhibitory effect on the …
Number of citations: 32 www.sciencedirect.com
Y Takada, K Kaneko, Y Kawakami - The Journal of Membrane Biology, 2023 - Springer
… In this study, odoroside A is hypothesized to inhibit NKA activity through the same … the inhibitory effect of odoroside A on NKA activity (Takada et al. 2009). If odoroside A is presumed to …
Number of citations: 1 link.springer.com
X Hu, T Chen, S Zhang, Q Zhang, C Li… - Basic & clinical …, 2022 - Wiley Online Library
… Oleandrigenin-3-O-β-D-diginoside (a derivative of odoroside A), … the leukaemia-suppressive role of odoroside A (compound #1) … Odoroside A and its derivative inhibited the growth of …
Number of citations: 3 onlinelibrary.wiley.com
YY Chen, SY Wen, CM Deng, XF Yin, ZH Sun… - …, 2019 - Wiley Online Library
Odoroside A (OA) is an active ingredient extracted from the leaves of Nerium oleander Linn. (Apocynaceae). This study aims to examine the anticancer bioactivity of OA against CRC …
K Arshad Qamar, A Dar Farooq… - Current Traditional …, 2017 - ingentaconnect.com
… It has been previously reported by our group that odoroside A (GI50: 0.001; LC50: 0.14 µg/ml) and oleandrin (GI50: 0.11; LC50: 0.5 µg/ml; drug concentrations causing 50% growth …
Number of citations: 2 www.ingentaconnect.com
BS Siddiqui, N Khatoon, S Begum, AD Farooq… - Phytochemistry, 2012 - Elsevier
… , oleandrin, odoroside A and B against MCF-7 cells. ► Evaluation of oleandrin, odoroside A and B … First report of cytotoxicity of oleandrin, odoroside A and B against 57 cell lines. …
Number of citations: 70 www.sciencedirect.com
T Yamauchi, N Takata, T Mimura - Phytochemistry, 1975 - Elsevier
… The present authors previously described [6] the isolation of oleandrin in good yield, together with odoroside A, adynerin and A’“-dehydroadynerin [7]. from leaves dried in the oven, …
Number of citations: 29 www.sciencedirect.com
H Liu, SY Chen, JY Guo, P Su, YK Qiu, CH Ke… - International …, 2018 - Elsevier
… This study identified four antifouling active cardenolides (odoroside A, digitoxigenin, oleandrin and odoroside H) from N. oleander. Cardenolides and bufadienolides, which are similar …
Number of citations: 39 www.sciencedirect.com
KA Qamar, AD Farooq, BS Siddiqui, N Kabir - researchgate.net
… It has been previously reported by our group that odoroside A (GI50: 0.001; LC50: 0.14 µg/ml) and oleandrin (GI50: 0.11; LC50: 0.5 µg/ml; drug concentrations causing 50% growth …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.